molecular formula C11H24NaO8P+ B12064997 Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate

Katalognummer: B12064997
Molekulargewicht: 338.27 g/mol
InChI-Schlüssel: AUSJJTNSVXEXLR-UHFFFAOYSA-O
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is a chemical compound with the molecular formula C11H24NaO9P. It is also known by its IUPAC name, sodium;2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate. This compound is characterized by its multiple ether linkages and a phosphonate group, making it a versatile molecule in various chemical applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate typically involves the reaction of 2,5,8,11,14-pentaoxahexadecan-16-ol with phosphoric acid or its derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonate ester. The general reaction scheme can be represented as follows:

[ \text{2,5,8,11,14-Pentaoxahexadecan-16-ol} + \text{Phosphoric acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reactant Preparation: Ensuring high purity of 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid.

    Reaction Control: Maintaining optimal temperature and pH conditions to maximize yield.

    Purification: Using techniques like crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate can undergo various chemical reactions, including:

    Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and phosphoric acid derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles like amines or alcohols can react with the phosphonate group.

    Hydrolysis Agents: Acidic or basic solutions are used for hydrolysis reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted phosphonates can be formed.

    Hydrolysis Products: The primary products are 2,5,8,11,14-pentaoxahexadecan-16-ol and phosphoric acid derivatives.

Wissenschaftliche Forschungsanwendungen

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a potential inhibitor of phosphatases.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit or modulate the activity of enzymes that recognize phosphate substrates. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5,8,11,14-Pentaoxahexadecan-16-ol: A precursor in the synthesis of the phosphonate compound.

    Pentaethylene glycol monomethyl ether: Shares similar ether linkages but lacks the phosphonate group.

Uniqueness

Sodium 2,5,8,11,14-pentaoxahexadecan-16-YL hydrogen phosphonate is unique due to its combination of ether linkages and a phosphonate group. This structure imparts specific chemical properties, such as solubility in water and the ability to form stable complexes with various molecules, making it valuable in diverse applications .

Eigenschaften

Molekularformel

C11H24NaO8P+

Molekulargewicht

338.27 g/mol

InChI

InChI=1S/C11H23O8P.Na/c1-14-2-3-15-4-5-16-6-7-17-8-9-18-10-11-19-20(12)13;/h2-11H2,1H3;/p+1

InChI-Schlüssel

AUSJJTNSVXEXLR-UHFFFAOYSA-O

Kanonische SMILES

COCCOCCOCCOCCOCCO[P+](=O)O.[Na]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.